Synthesis of 2,3-Difluoroaniline from 2,3-Dichloronitrobenzene: A Technical Guide
Synthesis of 2,3-Difluoroaniline from 2,3-Dichloronitrobenzene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3-difluoroaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 2,3-dichloronitrobenzene (B165493).[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes.
Introduction
2,3-Difluoroaniline is a key building block in the synthesis of various complex organic molecules. Its unique substitution pattern allows for the introduction of fluorine atoms, which can significantly modulate the biological activity and physicochemical properties of the target compounds. The synthesis of this aniline (B41778) derivative from the readily available and cost-effective 2,3-dichloronitrobenzene presents a viable route for its large-scale production. The primary synthetic strategy involves a multi-step process encompassing fluorination, reduction, and amination reactions.
Synthetic Pathways
The conversion of 2,3-dichloronitrobenzene to 2,3-difluoroaniline is not a direct, single-step transformation. The most documented method involves a four-step sequence:
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Partial Fluorination: The initial step is a nucleophilic aromatic substitution (Halex reaction) to replace one of the chlorine atoms with fluorine, yielding 3-chloro-2-fluoronitrobenzene.
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Reduction of the Nitro Group: The nitro group of 3-chloro-2-fluoronitrobenzene is then reduced to an amino group, forming 3-chloro-2-fluoroaniline (B1295074).
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Schiemann Reaction: The amino group of 3-chloro-2-fluoroaniline is transformed into a fluorine atom via a diazonium salt, resulting in the formation of 2,3-difluorochlorobenzene.
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Amination: Finally, the remaining chlorine atom in 2,3-difluorochlorobenzene is substituted with an amino group to yield the target product, 2,3-difluoroaniline.
An alternative, more direct two-step approach would involve the complete fluorination of 2,3-dichloronitrobenzene to 2,3-difluoronitrobenzene, followed by the reduction of the nitro group. However, the selective double fluorination at the 2 and 3 positions of the nitro-substituted ring is challenging and less commonly reported.
Experimental Protocols
Multi-Step Synthesis from 2,3-Dichloronitrobenzene
This section details the experimental procedures for the four-step synthesis of 2,3-difluoroaniline.
Step 1: Preparation of 3-Chloro-2-fluoronitrobenzene
This step employs the Halex process, a halide exchange reaction.[2]
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Reaction: 2,3-dichloronitrobenzene is reacted with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.
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Reagents and Conditions:
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2,3-Dichloronitrobenzene (1.0 mol)
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Anhydrous Potassium Fluoride (1.2 mol)
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Dimethyl Sulfoxide (B87167) (DMSO) (200 g)
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Procedure:
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Combine 2,3-dichloronitrobenzene (192 g, 1.0 mol), anhydrous potassium fluoride (69.6 g, 1.2 mol), and dimethyl sulfoxide (200 g) in a 500 ml four-hole reaction flask equipped with a mechanical stirrer, thermometer, and condenser.[3]
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Heat the reaction mixture to 170-175 °C and maintain this temperature for 8 hours.[3]
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After the reaction is complete, cool the mixture to 50 °C.[3]
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Filter the reaction mixture and wash the filter cake with toluene (B28343) (150 ml).[3]
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Combine the filtrate and washings. Recover the solvent by distillation, followed by vacuum rectification to obtain 3-chloro-2-fluoronitrobenzene.[3]
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Step 2: Preparation of 3-Chloro-2-fluoroaniline
The nitro group is reduced to an amine, typically through catalytic hydrogenation.
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Reaction: 3-chloro-2-fluoronitrobenzene is reduced using a suitable reducing agent. Catalytic hydrogenation is preferred for its cleaner reaction profile compared to metal-acid reductions.[3]
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Reagents and Conditions:
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3-Chloro-2-fluoronitrobenzene
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Catalyst (e.g., Palladium on carbon, Raney Nickel)
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Solvent (e.g., Methanol (B129727), Ethanol)
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Hydrogen gas
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Procedure: (A generalized procedure based on similar reductions)
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In a high-pressure reactor (Parr Hydrogenator), dissolve 3-chloro-2-fluoronitrobenzene (0.1 mol) in methanol (100 ml).[4]
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Carefully add a catalytic amount of 10% Pd/C (e.g., 0.5-1.0 g) under an inert atmosphere.[5]
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Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
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Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring until hydrogen uptake ceases.[5]
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After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
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Filter the reaction mixture through a bed of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain crude 3-chloro-2-fluoroaniline, which can be further purified by distillation or crystallization.
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Step 3: Preparation of 2,3-Difluorochlorobenzene via Schiemann Reaction
This classic reaction converts an arylamine to an aryl fluoride.
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Reaction: 3-chloro-2-fluoroaniline is diazotized with a nitrite (B80452) source in the presence of a strong acid, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
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Reagents and Conditions:
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3-Chloro-2-fluoroaniline (0.5 mol)
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30% Hydrochloric Acid (130 g)
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30% Sodium Nitrite solution (120 g)
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40% Fluoroboric Acid (137.5 g)
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Procedure:
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In a 500 ml four-hole reaction flask, add 30% hydrochloric acid (130 g) and water (60 ml), then add 3-chloro-2-fluoroaniline (72.8 g, 0.5 mol).[3]
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Cool the mixture to -5 °C and slowly add 30% sodium nitrite solution (120 g, 0.52 mol) while maintaining the temperature below 0 °C to form the diazonium salt.[3]
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After the addition is complete, stir for an additional 30 minutes.
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Slowly add 40% fluoroboric acid (137.5 g, 0.625 mol) at -5 to 0 °C.[3]
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Stir for another 30 minutes, then filter the precipitated diazonium fluoroborate salt. Wash the salt with cold methanol (50 ml) and dry.[3]
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Thermally decompose the dried diazonium fluoroborate salt at 180-220 °C to obtain 2,3-difluorochlorobenzene.[3] The yield for this step is reported to be around 78.5%.[3]
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Step 4: Preparation of 2,3-Difluoroaniline
The final step is an amination reaction to introduce the amino group.
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Reaction: 2,3-difluorochlorobenzene is reacted with an ammonia (B1221849) source, typically in the presence of a copper catalyst.
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Reagents and Conditions:
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2,3-Difluorochlorobenzene (0.5 mol)
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29% Ammoniacal Liquor (230 g)
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Red Copper Oxide (1.6 g)
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Procedure:
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In a 500 ml pressure-resistant reactor, combine 2,3-difluorochlorobenzene (74.25 g, 0.5 mol), 29% ammoniacal liquor (230 g), and red copper oxide (1.6 g).[3]
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Seal the reactor and heat to 175-180 °C. The pressure will rise to approximately 4.0 MPa.[3]
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Maintain these conditions for 10 hours.[3]
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After cooling, add 50% NaOH solution (40 g) and extract the product with methyl tertiary butyl ether (100 g).[3]
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Separate the organic layer, recover the solvent, and purify the crude product by vacuum rectification to obtain 2,3-difluoroaniline.[3] The reported yield is approximately 90% with a purity of >99.5%.[3]
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Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Multi-Step Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Partial Fluorination | 2,3-dichloronitrobenzene, KF | DMSO | 170-175 | 8 | - |
| 2 | Nitro Reduction | 3-chloro-2-fluoronitrobenzene, H₂, Catalyst | Methanol | 50-80 | - | - |
| 3 | Schiemann Reaction | 3-chloro-2-fluoroaniline, NaNO₂, HBF₄ | Water | -5 to 220 | - | ~78.5 |
| 4 | Amination | 2,3-difluorochlorobenzene, NH₃·H₂O, Cu₂O | Water | 175-180 | 10 | ~90 |
Mandatory Visualization
Caption: Overall workflow for the multi-step synthesis of 2,3-difluoroaniline.
Caption: Chemical reaction pathway from 2,3-dichloronitrobenzene to 2,3-difluoroaniline.
